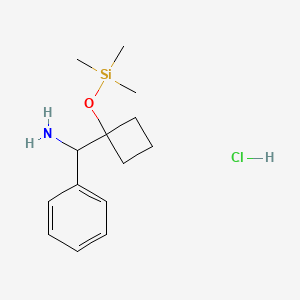
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride is a novel small molecule with the molecular formula C14H24ClNOSi and a molecular weight of 285.88 g/mol.
Preparation Methods
The synthesis of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride involves several stepsThe final step involves the formation of the methanamine hydrochloride salt .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group or the phenyl group can be replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its chemical structure and functional groups.
Comparison with Similar Compounds
Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
Phenylcyclobutylmethanamine: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
Trimethylsilylcyclobutylmethanamine: Lacks the phenyl group, which may influence its chemical properties and applications
The uniqueness of Phenyl(1-((trimethylsilyl)oxy)cyclobutyl)methanamine hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.
Properties
IUPAC Name |
phenyl-(1-trimethylsilyloxycyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NOSi.ClH/c1-17(2,3)16-14(10-7-11-14)13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,7,10-11,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRETROSKRVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
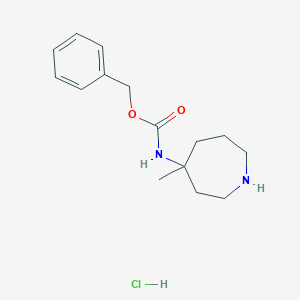
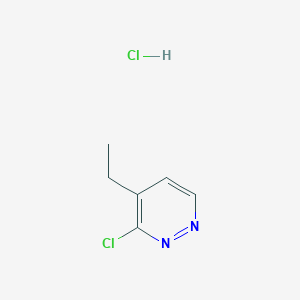
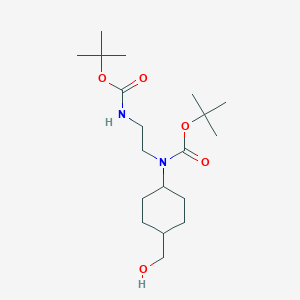
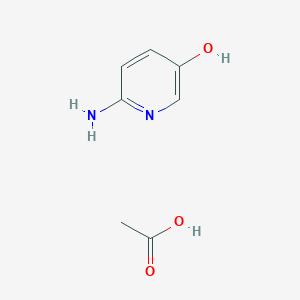
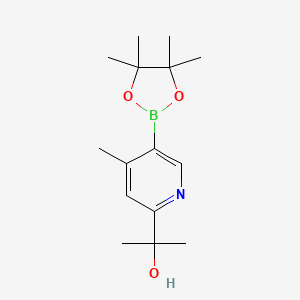
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)
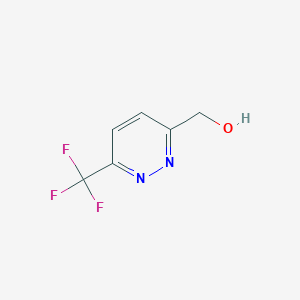
![tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid](/img/structure/B6298730.png)
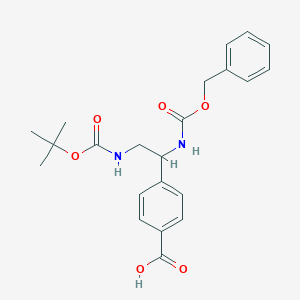
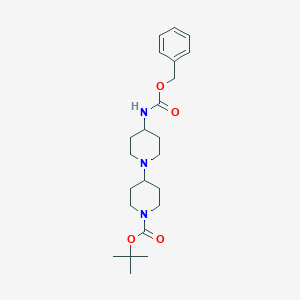
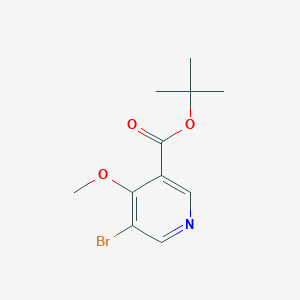
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6298743.png)
